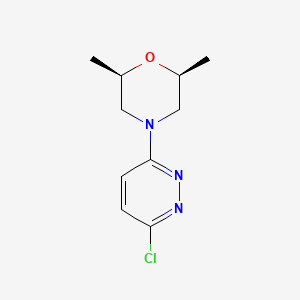
(1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Chemical Reactions Analysis
In a study, the kinetics of the alkaline degradation of a similar compound, Rufinamide, was studied by following the concentration of the remaining drug until complete degradation was achieved . The degradation product was isolated and its structure was confirmed .
Aplicaciones Científicas De Investigación
Enzymatic Remediation and Organic Pollutant Treatment
Imidazole derivatives have shown promise in the enzymatic treatment of various organic pollutants. The use of enzymes in the presence of redox mediators enhances the efficiency of degradation of recalcitrant compounds in wastewater, which includes a range of aromatic compounds present in industrial effluents. This method offers a potential application in environmental remediation and pollution control (Husain, 2007).
Pharmaceutical Applications
Imidazole and its derivatives are known to be central in the development of new therapeutic agents. They serve as key components in drugs targeting various disorders, including neuropsychiatric conditions. Imidazole compounds, such as temozolomide, have been utilized in the treatment of cancer, demonstrating the therapeutic versatility of these compounds in pharmacology (Barone et al., 2006).
Corrosion Inhibition
Imidazole derivatives have been extensively used as effective corrosion inhibitors. Their molecular structure, featuring a heterocyclic ring with nitrogen atoms, allows for strong adsorption on metal surfaces, providing a protective layer against corrosion. This application is particularly relevant in the petroleum and chemical industries, where corrosion prevention is crucial (Sriplai & Sombatmankhong, 2023).
Materials Science
In materials science, imidazole-based compounds are used in the creation of advanced materials, such as plastic scintillators and metal-organic frameworks (MOFs). These applications demonstrate the versatility of imidazole derivatives in developing new materials with specific properties for use in technology and research (Salimgareeva & Kolesov, 2005).
Mecanismo De Acción
Propiedades
IUPAC Name |
[3-[(2,6-difluorophenyl)methyl]imidazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3/c12-10-2-1-3-11(13)9(10)6-16-7-15-5-8(16)4-14/h1-3,5,7H,4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPKXDLFNCROHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=NC=C2CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,6S,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B1474181.png)
![(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474183.png)



![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)


![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)
![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)



![tert-Butyl (3R)-3-[(6-chloro-5-ethyl-4-pyrimidinyl)amino]-1-piperidinecarboxylate](/img/structure/B1474202.png)
